molecular formula C17H16O5 B12309328 (6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan

(6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan

Cat. No.: B12309328
M. Wt: 300.30 g/mol
InChI Key: VDHFFCPQILOKFG-UHFFFAOYSA-N
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Description

(6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan is a naturally occurring compound belonging to the pterocarpan class of isoflavonoids. These compounds are known for their diverse biological activities and are commonly found in various plants, particularly legumes. The unique structure of this compound contributes to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions to form the pterocarpan skeleton. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

(6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity and synthesis of pterocarpans.

    Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and cardiovascular disorders.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (6R,6aS,11aR)-3-Hydroxy-6,9-dimethoxypterocarpan: shares structural similarities with other pterocarpans such as medicarpin and maackiain.

    Medicarpin: Known for its antifungal and anti-inflammatory properties.

    Maackiain: Exhibits antimicrobial and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

6,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

InChI

InChI=1S/C17H16O5/c1-19-10-4-6-11-14(8-10)21-16-12-5-3-9(18)7-13(12)22-17(20-2)15(11)16/h3-8,15-18H,1-2H3

InChI Key

VDHFFCPQILOKFG-UHFFFAOYSA-N

Canonical SMILES

COC1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)OC

Origin of Product

United States

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